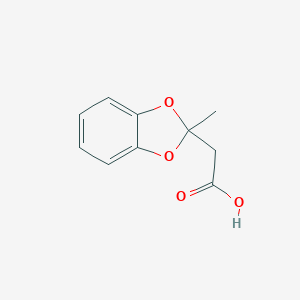

1,3-Benzodioxole-2-acetic acid, 2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives, including 1,3-Benzodioxole-2-acetic acid, 2-methyl-, has been explored through various methods. For instance, 1,3-Benzodioxole can be synthesized from catechol by cyclization with dichloromethane, a process optimized to achieve considerable yields. This method underscores the foundational approach to creating 1,3-Benzodioxole derivatives, which can be further modified to introduce the acetic acid and methyl groups at specific positions (Li Yu, 2006); (Yang Zhi-yong, 2011).

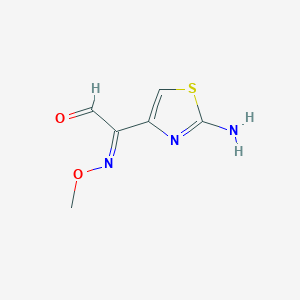

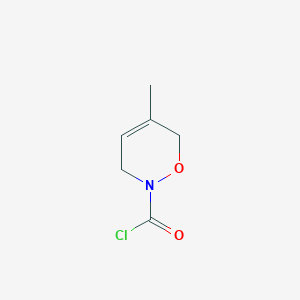

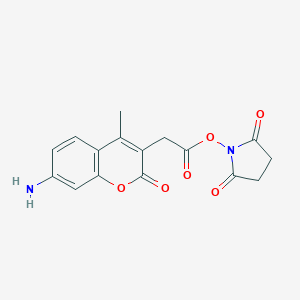

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-2-acetic acid, 2-methyl- has been characterized by various spectroscopic techniques. These include infrared spectrum (IR) and nuclear magnetic resonance (NMR), which help in confirming the presence of the benzodioxole core, acetic acid, and methyl functional groups. Such structural characterization is critical for understanding the compound's reactivity and properties (Sudhir M. Hiremath et al., 2019).

Chemical Reactions and Properties

1,3-Benzodioxole derivatives participate in various chemical reactions, offering insights into their chemical properties. For example, the photocatalytic preparation of 2-substituted 1,3-benzodioxoles demonstrates the reactivity of the benzodioxole ring under specific conditions, leading to bioactive compounds. This highlights the versatile chemical nature and potential utility of 1,3-Benzodioxole-2-acetic acid, 2-methyl- derivatives (Davide Ravelli et al., 2011).

Future Directions

Mechanism of Action

Target of Action

The primary target of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

1,3-Benzodioxole-2-acetic acid, 2-methyl- acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . Molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .

Biochemical Pathways

Upon binding to the TIR1 receptor, 1,3-Benzodioxole-2-acetic acid, 2-methyl- induces a common transcriptional response with auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth .

Pharmacokinetics

Its potent activity in promoting root growth suggests that it may have favorable absorption, distribution, metabolism, and excretion properties .

Result of Action

The result of the action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This effect far exceeds that of NAA .

Action Environment

The action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is influenced by environmental factors. It’s worth noting that the compound’s promotive effect on root growth suggests that it may be effective in a variety of environmental conditions conducive to plant growth .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-2-acetic acid, 2-methyl- has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), a protein involved in plant growth and development . This interaction enhances root-related signaling responses, promoting root growth in plants .

Cellular Effects

In cellular processes, 1,3-Benzodioxole-2-acetic acid, 2-methyl- has shown significant effects. It has been found to influence cell function by enhancing auxin response reporter’s (DR5:GUS) transcriptional activity . This suggests that the compound may play a role in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 1,3-Benzodioxole-2-acetic acid, 2-methyl- exerts its effects through binding interactions with biomolecules. For example, it has a stronger binding ability with the auxin receptor TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin . This binding interaction leads to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

Its potent activity as an auxin receptor agonist suggests that it may have long-term effects on cellular function, particularly in relation to root growth .

Metabolic Pathways

Its interaction with the auxin receptor TIR1 suggests it may be involved in the auxin signaling pathway , which plays a crucial role in plant growth and development.

Transport and Distribution

Given its interaction with the auxin receptor TIR1, it may be transported and distributed in a manner similar to other auxins .

Subcellular Localization

The subcellular localization of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is another area that warrants further study. As an auxin receptor agonist, it may be localized in areas of the cell where auxin receptors are present .

properties

IUPAC Name |

2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSSMZKVMEGDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196169 |

Source

|

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4442-72-2 |

Source

|

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)